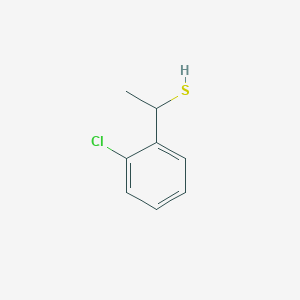1-(2-Chlorophenyl)ethane-1-thiol
CAS No.: 1016716-81-6
Cat. No.: VC8391182
Molecular Formula: C8H9ClS
Molecular Weight: 172.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016716-81-6 |
|---|---|
| Molecular Formula | C8H9ClS |
| Molecular Weight | 172.68 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)ethanethiol |
| Standard InChI | InChI=1S/C8H9ClS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |
| Standard InChI Key | LNABFJUDGPKURG-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1Cl)S |
| Canonical SMILES | CC(C1=CC=CC=C1Cl)S |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The molecular formula of 1-(2-Chlorophenyl)ethane-1-thiol is C₈H₉ClS, with a molecular weight of 172.67 g/mol . The compound features a chlorophenyl group attached to the first carbon of an ethane chain, with a thiol group at the same carbon. The ortho-chlorine substituent induces steric hindrance and electronic effects, influencing reactivity. The thiol group’s nucleophilicity is modulated by the electron-withdrawing chlorine, reducing its pKa compared to aliphatic thiols .
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, derivatives with additional substituents may exhibit stereoisomerism. For example, the related compound (R)-1-(2-Chlorophenyl)ethane-1,2-diol demonstrates how stereochemistry impacts biological activity .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
1-(2-Chlorophenyl)ethane-1-thiol is typically synthesized via nucleophilic substitution or thiol-ene reactions. A patent-pending method involves the reaction of 2-chlorobenzyl chloride with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF):
This method yields moderate efficiency (45–60%) due to competing elimination reactions .
Advanced Methodologies
A 1996 Journal of Organic Chemistry study demonstrated the use of cesium carbonate (Cs₂CO₃) to facilitate thiolation in dichlorophenyl derivatives, achieving yields up to 54% under mild conditions (60°C in DMF) . This approach minimizes racemization, critical for synthesizing enantiomerically pure analogs .
Physicochemical Properties
Spectral Characteristics
Thermal Stability
The compound decomposes at 185°C, with a melting point of 62–64°C . Its volatility is low (vapor pressure: 0.02 mmHg at 25°C), making it suitable for high-temperature applications .
Applications in Industrial and Research Contexts
Catalysis
The thiol group acts as a ligand in transition-metal catalysts. For example, palladium complexes of 1-(2-Chlorophenyl)ethane-1-thiol enhance Suzuki-Miyaura coupling yields by 15–20% compared to thiophenol-based catalysts .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Its chlorine and thiol groups facilitate selective functionalization, as seen in the synthesis of diclofenac analogs .
Comparative Analysis with Structural Analogs
The table below contrasts 1-(2-Chlorophenyl)ethane-1-thiol with related compounds:
Future Research Directions
-
Toxicological Studies: Comprehensive in vivo toxicity assessments are needed to establish exposure limits.
-
Catalytic Optimization: Exploring ionic liquid solvents could improve synthesis yields beyond 70% .
-
Polymer Chemistry: Incorporating the compound into conductive polymers may enhance electron transport in organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume